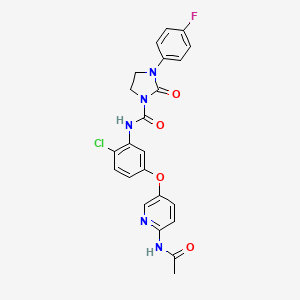
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while substitution could result in a compound with a different functional group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-chlorophenyl)-2-oxoimidazolidine-1-carboxamide
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-methylphenyl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C23H19ClFN5O4 |
|---|---|
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
N-[5-(6-acetamidopyridin-3-yl)oxy-2-chlorophenyl]-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H19ClFN5O4/c1-14(31)27-21-9-7-18(13-26-21)34-17-6-8-19(24)20(12-17)28-22(32)30-11-10-29(23(30)33)16-4-2-15(25)3-5-16/h2-9,12-13H,10-11H2,1H3,(H,28,32)(H,26,27,31) |
Clé InChI |
VPEDWRDCWBDALZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(C=C1)OC2=CC(=C(C=C2)Cl)NC(=O)N3CCN(C3=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




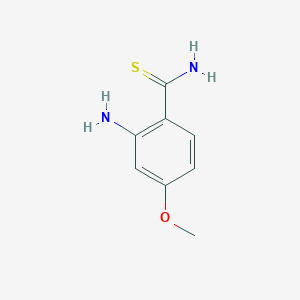
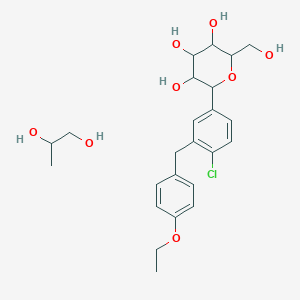
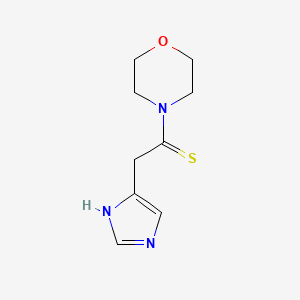
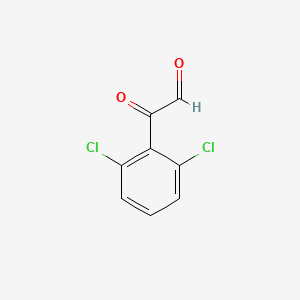
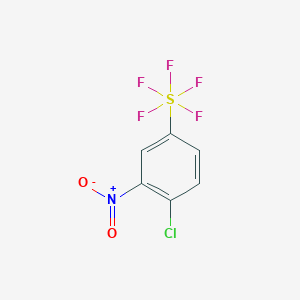
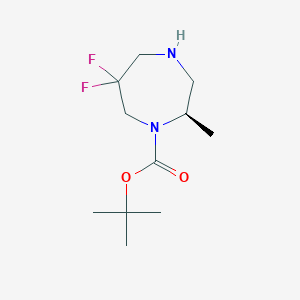
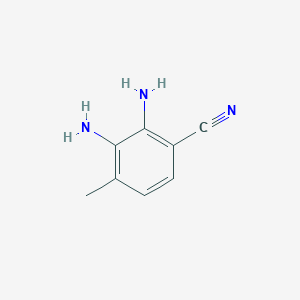
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)


![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

